3-Bromo-4'-chlorobenzophenone
Overview
Description
3-Bromo-4'-chlorobenzophenone is a halogenated organic compound that is part of the benzophenone family. It contains bromine and chlorine substituents on the aromatic rings. This compound is structurally related to various other halogenated phenols and benzophenones, which have been studied for their chemical behavior, synthesis, and potential applications.
Synthesis Analysis
The synthesis of halogenated benzophenones and related compounds has been explored in various studies. For instance, the synthesis and characterization of a novel compound, 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (BDP), have been reported, which shares structural similarities with 3-Bromo-4'-chlorobenzophenone . Additionally, the synthesis of copper(II) and oxido-vanadium(IV) complexes with halogenated phenol derivatives has been described, indicating the reactivity of such compounds in coordination chemistry .
Molecular Structure Analysis
The molecular structure of halogenated benzophenones can be determined using crystallography and compared with density functional theory (DFT) calculations . The geometry, electronic properties, and thermodynamic functions can be elucidated through such analyses. Furthermore, the vibrational frequencies obtained from spectroscopic data can be evaluated using DFT, providing insights into the molecular vibrations and structure .
Chemical Reactions Analysis
Halogenated phenols, including those with bromine and chlorine substituents, undergo various chemical reactions. For example, the transformation of bromophenols during the chlorination process has been explored, revealing that active chlorine can react effectively with these compounds across a wide pH range . The photolysis of substituted phenols has also been studied, demonstrating the dynamics of H atom loss processes from gas-phase molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzophenones can be studied using various spectroscopic techniques. For instance, the vibrational frequencies, electric dipole moment, and first-order hyperpolarizability of 3,4-dichlorobenzophenone have been computed, which is structurally related to 3-Bromo-4'-chlorobenzophenone . The electrochemical behavior of halogenated phenols has been investigated as well, providing a basis for voltammetric detection of these compounds . Additionally, the radical-scavenging activity of natural bromophenols has been evaluated, indicating their potential antioxidant properties .
Scientific Research Applications
Photoreaction Mechanisms
Research on related bromo-chlorophenols has explored their photoreaction mechanisms. A study involving 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols investigated their behaviors in low-temperature argon matrices using Fourier transform infrared spectroscopy. The study revealed that 4-bromo-2,5-cyclohexadienone is primarily produced from 2-bromophenol, with the formation of cyclopentadienylidenemethanone⋯HBr complex as a minor pathway (Akai et al., 2002).
Vibrational Spectra and Thermodynamics
Quantum chemical calculations have been performed on molecules like 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone to understand their molecular geometries, vibrational wavenumbers, and thermodynamical properties. This research provides insight into the fundamental properties of similar bromo-chlorobenzophenone compounds (Pandian et al., 2011).
Potential Anticancer Activities
A study on a novel bromophenol derivative, containing a structure similar to 3-Bromo-4'-chlorobenzophenone, showed significant anticancer activities on human lung cancer cell lines. It indicated potential pathways for developing anticancer drugs based on bromophenol derivatives (Guo et al., 2018).
Electrophilic Addition and Coupling Reactions
The use of similar bromo-benzophenone compounds in electrophilic addition and coupling reactions has been explored. For instance, the synthesis of oxoimmoniosulfides using 3-Bromo-2-phenyl-1-indenone indicates potential applications in synthetic chemistry (Timokhina et al., 2001).
Chromatographic Applications
The synthesis and characterization of related bromo-azobenzene compounds have been studied for their use as stationary phases in gas chromatography, demonstrating their utility in analytical chemistry (Baniceru et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-bromophenyl)-(4-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSRHMLEPCMXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373599 | |
Record name | 3-Bromo-4'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-chlorobenzophenone | |
CAS RN |
75762-56-0 | |
Record name | 3-Bromo-4'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75762-56-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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